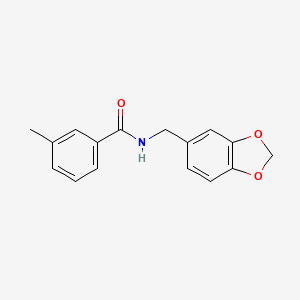![molecular formula C20H13I2N3O2 B12478459 2,4-diiodo-6-[(E)-[(2-methyl-3-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)imino]methyl]phenol](/img/structure/B12478459.png)
2,4-diiodo-6-[(E)-[(2-methyl-3-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)imino]methyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Diiodo-6-[(E)-[(2-methyl-3-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)imino]methyl]phenol is a complex organic compound that features a phenol group substituted with iodine atoms at the 2 and 4 positions, and an imine linkage to a heterocyclic oxazolo[4,5-b]pyridine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-diiodo-6-[(E)-[(2-methyl-3-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)imino]methyl]phenol typically involves the following steps:
Iodination of Phenol: The starting material, phenol, is iodinated at the 2 and 4 positions using iodine and an oxidizing agent such as potassium iodate.
Formation of the Imine Linkage: The iodinated phenol is then reacted with 2-methyl-3-{[1,3]oxazolo[4,5-b]pyridin-2-yl}benzaldehyde under acidic conditions to form the imine linkage.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale iodination and imine formation reactions, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors could be advantageous for scaling up the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Diiodo-6-[(E)-[(2-methyl-3-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)imino]methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imine linkage can be reduced to form amines.
Substitution: The iodine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced imine derivatives.
Substitution: Various substituted phenol derivatives.
Applications De Recherche Scientifique
2,4-Diiodo-6-[(E)-[(2-methyl-3-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)imino]methyl]phenol has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for developing new drugs, particularly those targeting cancer or infectious diseases.
Material Science: The compound’s unique structure makes it suitable for use in organic electronics and photonics.
Biological Studies: It can be used as a probe to study biological processes involving phenol and imine functionalities.
Mécanisme D'action
The mechanism of action of 2,4-diiodo-6-[(E)-[(2-methyl-3-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)imino]methyl]phenol involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors that have affinity for phenol or imine groups.
Pathways Involved: It may modulate signaling pathways related to oxidative stress, apoptosis, or cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Diiodo-6-[(E)-[(2-methyl-3-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)imino]methyl]phenol: This compound is unique due to its specific substitution pattern and the presence of the oxazolo[4,5-b]pyridine moiety.
Other Iodinated Phenols: Compounds such as 2,4-diiodophenol or 2,6-diiodophenol share some structural similarities but lack the imine and heterocyclic components.
Imine-Linked Phenols: Compounds like 2,4-diiodo-6-[(E)-[(2-methylphenyl)imino]methyl]phenol have similar imine linkages but different substituents.
Uniqueness
The presence of the oxazolo[4,5-b]pyridine moiety and the specific substitution pattern make this compound unique among similar compounds
Propriétés
Formule moléculaire |
C20H13I2N3O2 |
|---|---|
Poids moléculaire |
581.1 g/mol |
Nom IUPAC |
2,4-diiodo-6-[[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]iminomethyl]phenol |
InChI |
InChI=1S/C20H13I2N3O2/c1-11-14(20-25-19-17(27-20)6-3-7-23-19)4-2-5-16(11)24-10-12-8-13(21)9-15(22)18(12)26/h2-10,26H,1H3 |
Clé InChI |
YJFJMNDYQCBKLT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1N=CC2=C(C(=CC(=C2)I)I)O)C3=NC4=C(O3)C=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(2-phenylethyl)methanesulfonamide](/img/structure/B12478379.png)
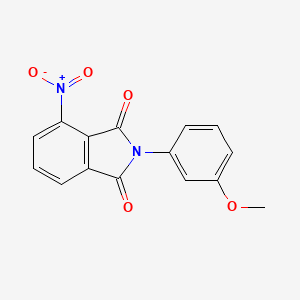
![2-{[4-methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone](/img/structure/B12478389.png)
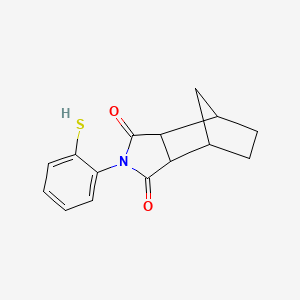
![1-(2-Bromo-5-nitrophenyl)-2-{[5-(3,4-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B12478404.png)
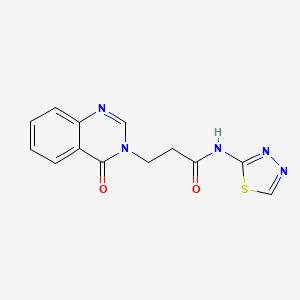
![N-({2-[(4-fluorobenzyl)oxy]naphthalen-1-yl}methyl)-3-(propan-2-yloxy)propan-1-amine](/img/structure/B12478409.png)
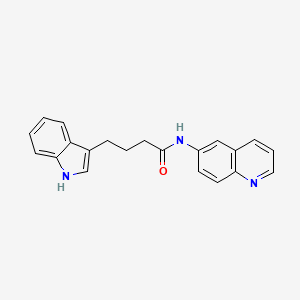
![N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-2,2-diphenylpropanamide](/img/structure/B12478423.png)
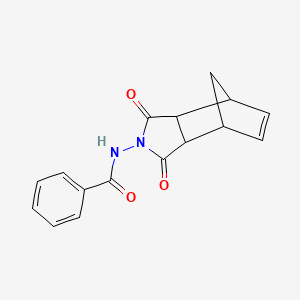
![17-Ethyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carboxylic acid (non-preferred name)](/img/structure/B12478445.png)
![6-{4-[(3-methylbenzyl)oxy]phenyl}-1,3-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12478446.png)
![2-[methyl(methylsulfonyl)amino]-N-{2-[(pyridin-3-ylmethyl)carbamoyl]phenyl}benzamide](/img/structure/B12478460.png)
